molecular formula C27H24N2O5 B14094791 1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094791
M. Wt: 456.5 g/mol
InChI Key: BBZBHNYHCRNWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines multiple functional groups, including an ethoxy group, a hydroxyphenyl group, and a pyridinylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors to form the chromeno[2,3-c]pyrrole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Ethoxy and Hydroxyphenyl Groups: The ethoxy and hydroxyphenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these reactions include ethyl iodide and phenol derivatives.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction, using pyridine and an appropriate alkylating agent.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of strong bases or acids as catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinone derivatives, while reduction of the carbonyl groups yields alcohol derivatives.

Scientific Research Applications

1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It has been investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

    Biological Research: The compound is used in biological research to study its effects on cellular processes and molecular pathways. It has been used as a probe to investigate enzyme activities and receptor interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting cellular processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways.

    Interact with Receptors: The compound can interact with cell surface receptors, modulating their activity and influencing cellular responses. This interaction can lead to changes in gene expression and protein synthesis.

    Affect Cellular Pathways: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways contribute to its potential therapeutic activities.

Comparison with Similar Compounds

1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit a wide range of biological activities. the presence of the chromeno[2,3-c]pyrrole core in the compound provides unique chemical properties and reactivity.

    Pyrazole Derivatives: Pyrazole derivatives are known for their diverse pharmacological activities. The compound’s pyridinylmethyl group distinguishes it from pyrazole derivatives, offering different binding interactions and biological effects.

    Imidazole Derivatives: Imidazole derivatives are commonly used in medicinal chemistry. The compound’s unique combination of functional groups sets it apart from imidazole derivatives, providing distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O5/c1-4-33-21-12-18(7-8-20(21)30)23-22-24(31)19-11-15(2)10-16(3)25(19)34-26(22)27(32)29(23)14-17-6-5-9-28-13-17/h5-13,23,30H,4,14H2,1-3H3

InChI Key

BBZBHNYHCRNWIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C=C(C=C5C3=O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.